molecular formula C17H18O B8308014 2-(3,5-Xylenyl)-2-indanol

2-(3,5-Xylenyl)-2-indanol

Cat. No.: B8308014
M. Wt: 238.32 g/mol
InChI Key: OXCBGJCBVUZROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Xylenyl)-2-indanol is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C17H18O/c1-12-7-13(2)9-16(8-12)17(18)10-14-5-3-4-6-15(14)11-17/h3-9,18H,10-11H2,1-2H3

InChI Key

OXCBGJCBVUZROC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC3=CC=CC=C3C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of anhydrous cerium chloride (43.88 g, 178.1 mmol) in THF (250 mL) was stirred at room temperature for 2 hours under nitrogen. A solution of 3,5-m-xylenylmagnesium bromide (178 mmol, prepared from magnesium (4.33 g, 178.1 mmol) and 5-bromo-m-xylene (24.2 mL, 178.1 mmol) in ether (60 mL) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature for 12 h. It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. 2-Indanone was distilled out at 80° C. (0.3 mm Hg). The residue was washed with pentane (50 mL) to yield 21.57 g of 2-(3,5-xylenyl)-2-indanol in solid form.
Quantity
43.88 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
3,5-m-xylenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
14.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous hydrochloric solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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